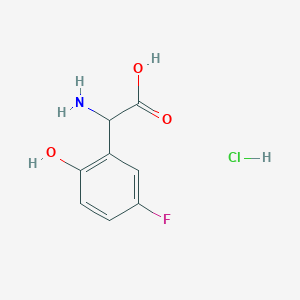![molecular formula C20H16F3N3OS B2970213 7-Methoxy-2-(((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-(trifluoromethyl)quinoline CAS No. 899353-65-2](/img/structure/B2970213.png)
7-Methoxy-2-(((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Methoxy-2-(((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C20H16F3N3OS and its molecular weight is 403.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Sahi and Paul (2016) synthesized a series of quinolines that exhibited significant in vitro antibacterial and antifungal activities against various strains. Some compounds showed promising activity compared to standard drugs like fluconazole and streptomycin, indicating their potential as antimicrobial agents [Seema Sahi, S. Paul, 2016].
Fluorescence Applications
The synthesis and fluorescence properties of novel derivatives of pyrido[2,1:2,3]imidazo[4,5-b]quinoline have been described by Rahimizadeh et al. (2010). These compounds, characterized by deep violet coloration, showcase potential applications in fluorescent technologies due to their highly fluorescent properties [M. Rahimizadeh, M. Pordel, M. Bakavoli, H. Eshghi, 2010].
Anti-cancer Applications
Degorce et al. (2016) discovered a novel series of 3-quinoline carboxamides that act as potent, selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds have shown efficacy in combination with DNA strand break-inducing agents in a disease-relevant model, pointing towards their application in cancer treatment [S. Degorce, B. Barlaam, E. Cadogan, et al., 2016].
Antioxidant Applications
Chernov'yants, Kolesnikova, and Karginova (2016) focused on the radical scavenging capabilities of thioamides, including derivatives of quinoline, indicating their antioxidant activity. This suggests potential applications in mitigating oxidative stress-related conditions [M. S. Chernov'yants, T. S. Kolesnikova, Anastasia O Karginova, 2016].
DNA Detection Probes
Novel benzimidazo[1,2-a]quinolines substituted with various nuclei, synthesized under microwave heating, have been studied for their potential as DNA-specific fluorescent probes. Their enhanced fluorescence emission intensity in the presence of ct-DNA suggests applications in bioanalytical chemistry for DNA detection [N. Perin, M. Hranjec, G. Pavlović, G. Karminski-Zamola, 2011].
Properties
IUPAC Name |
7-methoxy-2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3OS/c1-12-3-6-18-24-13(10-26(18)9-12)11-28-19-8-16(20(21,22)23)15-5-4-14(27-2)7-17(15)25-19/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTROIOHMOXWYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CSC3=NC4=C(C=CC(=C4)OC)C(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2970131.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2970135.png)
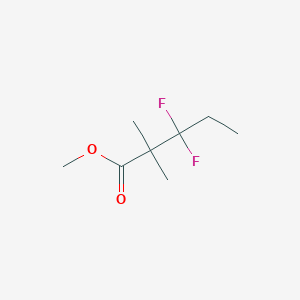
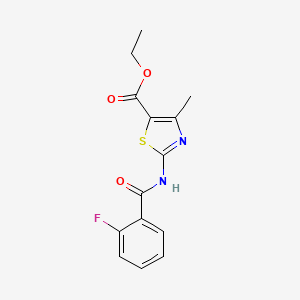
![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)
![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B2970139.png)
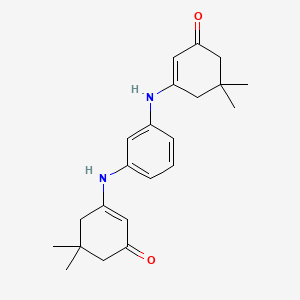
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate](/img/structure/B2970142.png)

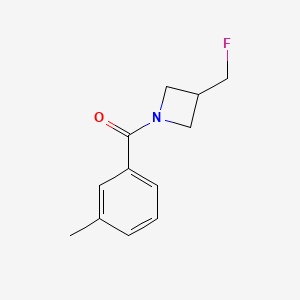

![1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2970151.png)
